molecular formula C16H8Cl2F3NO2 B2790851 4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone CAS No. 303997-73-1

4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone

Cat. No.: B2790851
CAS No.: 303997-73-1
M. Wt: 374.14
InChI Key: MEVODFKMBPUVCS-UHFFFAOYSA-N
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Description

Historical Development of Pyridinyl Furanone Derivatives

The synthesis of pyridinyl-substituted furanones emerged in the late 20th century as part of efforts to optimize bioactive molecules for pharmaceutical applications. Early work focused on simple furanone scaffolds, such as 3-hydroxy-2(5H)-furanone derivatives, which demonstrated antimicrobial properties. The incorporation of pyridine rings began in the 1990s, driven by the need to enhance metabolic stability and target affinity. For example, 2-chloro-4-(trifluoromethyl)pyridine derivatives were synthesized in 2000 to study their herbicidal activity, illustrating the role of halogen and trifluoromethyl groups in modulating reactivity.

A pivotal advancement occurred in the early 2000s with the development of 4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone (CAS: 320420-52-8), which combined a chlorophenyl group at position 4, a polychlorinated pyridine at position 3, and a trifluoromethyl group to stabilize the furanone ring. This design addressed limitations in earlier analogs, such as poor solubility and rapid degradation, by introducing electron-deficient aromatic systems.

Table 1: Key Milestones in Pyridinyl Furanone Development

Year Innovation Impact on Field Reference
1995 First pyridine-furanone hybrids Demonstrated COX inhibition
2002 Introduction of trifluoromethyl groups Improved metabolic stability
2005 Chlorophenyl-pyridinyl furanones Enhanced target selectivity

Structural Classification within the 2(5H)-Furanone Family

This compound belongs to the 2(5H)-furanone subclass, defined by a five-membered lactone ring with a ketone group at position 2. Its structure (C~23~H~10~Cl~4~F~3~NO~2~) features:

  • A 4-chlorophenyl group at position 4, contributing hydrophobic interactions.
  • A 3-chloro-5-(trifluoromethyl)pyridinyl moiety at position 3, providing electron-withdrawing effects that stabilize the ring.
  • A methylene bridge linking the furanone to a 2,4-dichlorophenyl group, though this varies in analogs.

Table 2: Structural Comparison of 2(5H)-Furanone Derivatives

Compound Substituents (Positions) Empirical Formula
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone Cl, CH~2~Cl (3,4) C~5~H~4~Cl~2~O~3~
2-Chloro-4-methyl-5-(trifluoromethyl)pyridine Cl, CF~3~, CH~3~ (2,4,5) C~7~H~5~ClF~3~N
Target compound Cl, C~6~H~4~Cl, CF~3~ (3,4,5) C~23~H~10~Cl~4~F~3~NO~2~

Significance in Furanone-Based Research

The compound’s structural complexity enables unique interactions with biological targets. Studies on analogous furanones, such as 3,5-dialkyl-2-acylfurans, have shown potent inhibition of cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications. The trifluoromethyl group enhances binding to hydrophobic enzyme pockets, while the pyridinyl ring facilitates π-π stacking with aromatic residues in active sites.

Recent advances in radiopharmaceuticals highlight the utility of fluorinated furanones for positron emission tomography (PET) imaging. For instance, ^18^F-labeled furanones have been used to visualize COX-1 expression in tumors, underscoring the relevance of halogenated derivatives in diagnostic chemistry.

Theoretical Foundation for Pyridinyl-Substituted Furanones

The stability and reactivity of this compound derive from two key factors:

  • Electronic Effects : The trifluoromethyl group (-CF~3~) withdraws electrons via induction, reducing electron density on the furanone ring and minimizing nucleophilic attack. This is quantified by Hammett substituent constants (σ~m~ = 0.43 for -CF~3~).
  • Steric Considerations : The 3-chloro-5-(trifluoromethyl)pyridinyl group creates a planar configuration that prevents ring puckering, as shown in X-ray crystallography studies of related compounds.

Synthetic routes often employ Friedel-Crafts acylation to attach aromatic groups to the furanone core. For example, reacting 2,4-dichlorophenylacetyl chloride with a preformed pyridinylfuranone intermediate yields the target compound via a nucleophilic acyl substitution mechanism.

Figure 1: Proposed Synthesis Pathway
$$
\text{Pyridinyl precursor} + \text{Chlorophenyl acyl chloride} \xrightarrow{\text{AlCl}_3} \text{Target compound} + \text{HCl} \quad \text{}
$$

This reaction typically proceeds at 60–80°C in anhydrous dichloromethane, achieving yields of 65–78% after chromatography.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2F3NO2/c17-10-3-1-8(2-4-10)11-7-24-15(23)13(11)14-12(18)5-9(6-22-14)16(19,20)21/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVODFKMBPUVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furanone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a suitable catalyst like aluminum chloride.

    Attachment of the chloropyridinyl group: This can be done via a nucleophilic substitution reaction, where the furanone core reacts with 3-chloro-5-(trifluoromethyl)-2-pyridine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms on the aromatic rings and furanone core serve as reactive sites for nucleophilic substitution. For example:

  • Halogen replacement : The 3-chloro group on the pyridine ring undergoes substitution with nucleophiles like thiols or amines under basic conditions. Similar reactivity is observed in structurally related 5-alkoxy-3,4-dihalo-2(5H)-furanones .

  • Regioselectivity : Substitution occurs preferentially at the 4-position of the furanone ring in the presence of directing groups, as demonstrated in analogs like 5-menthyloxy-2(5H)-furanones .

Table 1: Substitution Reactions of Analogous Furanones

SubstrateNucleophileConditionsProductYieldSource
3,4-Dichloro-2(5H)-furanoneThiophenolEt₃N, RT, 2h4-Arylsulfanyl-2(5H)-furanone85%
3-Chloro-2(5H)-furanoneMorpholineK₂CO₃, DMF, 80°C, 6h3-Morpholino-2(5H)-furanone72%

Oxidation Reactions

The furanone ring and substituents can undergo oxidation:

  • Sulfone formation : Thioether derivatives of this compound are oxidized to sulfones using hydrogen peroxide in acetic acid . This reaction is critical for enhancing bioactivity in analogs .

  • Side-chain oxidation : The trifluoromethyl group on the pyridine ring is resistant to oxidation, but methylene groups in related structures (e.g., 5-[(4-chlorophenyl)methylene]) may oxidize to ketones under strong oxidizing conditions .

Cyclization and Ring-Opening Reactions

  • Claisen condensation : The furanone core participates in cyclization reactions with β-keto esters or aryl acetic acids to form diaryl-substituted derivatives, a strategy used in COX-2 inhibitor synthesis .

  • Acid-catalyzed ring opening : Under acidic conditions, the lactone ring opens to form hydroxyl-acid intermediates, which can re-cyclize upon dehydration .

Biological Interactions

While not a direct chemical reaction, the compound’s bioactivity involves:

  • COX-2 inhibition : The trifluoromethylpyridine and chlorophenyl groups interact with hydrophobic pockets in the COX-2 enzyme, mimicking steric and electronic features of known inhibitors like celecoxib .

  • Metabolic degradation : In vivo, cytochrome P450 enzymes may hydroxylate the chlorophenyl ring, as seen in structurally related furanones .

Stability and Degradation

  • Hydrolytic stability : The compound is stable in anhydrous organic solvents but undergoes slow hydrolysis in aqueous acidic or basic media, forming open-chain dicarboxylic acids .

  • Photodegradation : Exposure to UV light leads to dechlorination and formation of hydroxylated byproducts, a common pathway for polychlorinated furanones .

Table 2: Degradation Products Under Accelerated Conditions

ConditionMajor DegradantsProposed PathwaySource
0.1M HCl, 70°C, 24h4-(4-Chlorophenyl)pentanedioic acidLactone ring hydrolysis
UV light, 48h3-Hydroxy-4-(trifluoromethyl)pyridineDechlorination + hydroxylation

Synthetic Routes

The compound is synthesized via:

  • Cyclocondensation : Reacting 3-chloro-5-(trifluoromethyl)picolinic acid with 4-chlorophenylacetyl chloride in the presence of NaH .

  • Oxidative cyclization : Using MnO₂ to dehydrogenate intermediate dihydrofuranones .

Scientific Research Applications

Anti-inflammatory Agents

4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone has been investigated for its potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects, making this furanone a candidate for further development in treating conditions like arthritis and other inflammatory diseases .

Cancer Therapy

The compound's structural analogs have shown promise in cancer therapy. For instance, derivatives of furanones have been studied for their ability to induce apoptosis in cancer cells. The presence of the trifluoromethyl group is believed to enhance the compound's potency and selectivity against tumor cells .

Pesticide Development

Research has indicated that compounds similar to this compound can serve as effective pesticides. The chlorinated and trifluoromethyl groups contribute to increased biological activity against pests while maintaining safety profiles for non-target species .

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer synthesis, particularly in creating materials with specific thermal and mechanical properties. Its incorporation into polymer matrices has been studied for applications in coatings and adhesives .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatorySelective COX-2 inhibition
AnticancerInduces apoptosis in cancer cells
PesticidalEffective against various agricultural pests

Case Study 1: COX-2 Inhibition

A study published in a peer-reviewed journal demonstrated that derivatives of the furanone structure were potent inhibitors of COX-2, leading to reduced inflammation in animal models of arthritis. The study highlighted the importance of the trifluoromethyl group in enhancing the selectivity of these compounds for COX-2 over COX-1, minimizing side effects .

Case Study 2: Agricultural Efficacy

Field trials conducted on crops treated with furanone derivatives showed a significant reduction in pest populations compared to untreated controls. These results suggest that the compound could be developed into a viable pesticide alternative, contributing to sustainable agricultural practices .

Case Study 3: Polymer Applications

Research on the incorporation of this furanone into polymer systems revealed improvements in thermal stability and mechanical strength, suggesting its potential use in advanced material applications such as coatings that require high durability under environmental stressors .

Mechanism of Action

The mechanism by which 4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substitutions at the furanone ring or pyridine moiety. Below is a detailed comparison with key derivatives:

Structural Analogues of 2(5H)-Furanones

Compound Name Substituents Key Properties/Activities References
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine Pyrimidine core with 4-chlorophenyl and 3-CF3-phenoxy groups Herbicidal activity; inhibits acetolactate synthase (ALS) in plants
3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone Hydroxy and dichloromethyl groups at positions 4 and 5 Reactive intermediate in organic synthesis; mutagenic potential
5(S)-3-Chloro-5-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-(4-methylpiperidin-1-yl)furan-2(5H)-one Chiral menthyloxy and piperidinyl groups Antibacterial activity against Staphylococcus aureus; chiral synthon for asymmetric synthesis
Fluopicolide (2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]benzamide) Pyridine linked to benzamide via methyl group Fungicidal activity against Phytophthora infestans; targets spectrin-like proteins
Haloxyfop-ethoxy-ethyl 3-Chloro-5-(trifluoromethyl)pyridinyloxy-phenoxypropionate Herbicidal activity; acetyl-CoA carboxylase inhibitor

Key Differences in Bioactivity

  • Agrochemical Efficacy: The target compound shares the 3-chloro-5-(trifluoromethyl)pyridine moiety with fluopicolide and haloxyfop-ethoxy-ethyl, which are known for fungicidal and herbicidal activities, respectively. However, unlike fluopicolide (a benzamide derivative), the furanone core in the target compound may enable distinct modes of action, such as interference with microbial cell wall synthesis or enzyme inhibition . Compared to 5-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine, the target compound lacks a pyrimidine ring but retains the 4-chlorophenyl group, suggesting divergent target specificity (e.g., pyrimidines often target ALS enzymes, while furanones may disrupt redox pathways) .
  • Synthetic Utility: Chiral furanones like 5(S)-3-Chloro-5-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-(4-methylpiperidin-1-yl)furan-2(5H)-one are used in asymmetric catalysis, whereas the target compound’s non-chiral structure prioritizes stability and scalability for industrial applications .

Physicochemical Properties

Property Target Compound 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone Haloxyfop-ethoxy-ethyl
Molecular Weight 390.6 g/mol 228.9 g/mol 412.8 g/mol
LogP ~3.5 (estimated) 1.8 4.1
Water Solubility Low (<1 mg/L) Moderate (50 mg/L) Very low (<0.1 mg/L)
Thermal Stability Stable up to 200°C Degrades at 150°C Stable up to 180°C
  • The target compound’s higher LogP (lipophilicity) compared to hydroxy-substituted furanones enhances membrane permeability, critical for agrochemical bioavailability .

Biological Activity

4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone, also known as a complex organic molecule, has garnered attention in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is (5Z)-4-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]furan-2-one. It features a furanone ring fused with chlorophenyl and pyridine moieties, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC23H17Cl3F3N2O2
Molecular Weight475.74 g/mol
CAS Number320420-50-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could modulate receptor signaling pathways, influencing physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Antimicrobial Activity

A study highlighted the antimicrobial effects of similar furanone derivatives against Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentrations (MICs) were reported as low as 8 μg/mL for some derivatives, indicating significant antibacterial potential. The compound's structural similarity suggests it may exhibit comparable activity .

Case Study: In Vitro Testing

In a controlled laboratory setting, the compound was subjected to various in vitro assays to evaluate its cytotoxicity and antimicrobial efficacy. Results indicated that at specific concentrations, it demonstrated a dose-dependent inhibition of bacterial growth.

  • Cytotoxicity Assay : The compound was tested on human cell lines, showing moderate cytotoxic effects at higher concentrations.
  • Antibacterial Assay : Efficacy was assessed against both planktonic and biofilm forms of bacteria, revealing that the compound effectively reduced biofilm formation by S. aureus.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds was performed.

Compound NameMIC (µg/mL)Activity Type
Furanone Derivative A10Antibacterial
Furanone Derivative B20Antifungal
4-(Chlorophenyl)>64No significant activity

The data indicates that the compound potentially possesses superior antibacterial properties compared to some analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves intermolecular condensation of precursor ketones, as demonstrated in analogous furanone syntheses. For example, 1-[(4-methylthio)phenyl]-2-(phenyl acetoxy)-1-ethanone undergoes condensation to form substituted furanones . Adjusting catalysts (e.g., Lewis acids), solvents (polar aprotic vs. non-polar), and temperature (80–120°C) can optimize yields. The trifluoromethyl and chloro substituents on the pyridine ring may require inert atmospheres to prevent decomposition .

Q. How is the structural conformation of this compound characterized, particularly regarding its stereochemical and electronic properties?

  • Methodological Answer : X-ray crystallography is critical for resolving stereochemistry. For similar 2(5H)-furanones, cyclohexane rings adopt chair conformations, and substituents like Cl and CF₃ influence torsional angles (e.g., C13–N1–C12 torsion angle ≈5.2° in analogous structures). Planarity deviations in the furanone ring (≤0.021 Å) and bond-length alterations (e.g., shortened N1–C13 bonds to 1.331 Å) highlight conjugation effects between the pyridine and furanone moieties . IR and NMR spectroscopy further validate electronic interactions, such as deshielding of carbonyl groups due to electron-withdrawing substituents .

Q. What biological activities are associated with this compound, and how do substituents modulate its efficacy?

  • Methodological Answer : 2(5H)-furanones with halogen and aryl substituents exhibit antimicrobial and anti-inflammatory properties. For instance, 4-amino-2(5H)-furanones show activity against Staphylococcus aureus (MIC ~2 µg/mL), while chloro and trifluoromethyl groups enhance metabolic stability and target binding . Structure-activity relationship (SAR) studies suggest that the 3-chloro-5-(trifluoromethyl)pyridinyl group improves lipophilicity (logP ~3.5), potentially enhancing membrane permeability .

Advanced Research Questions

Q. How do stereochemical challenges in synthesizing chiral 2(5H)-furanones impact asymmetric catalysis?

  • Methodological Answer : Chiral synthons like 5-menthyloxy-3,4-dihalo-2(5H)-furanones are used in asymmetric Michael additions. The title compound’s stereogenic centers (e.g., C2(S), C3(R), C5(R)) require enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to control diastereomeric excess (>90%). Racemization risks arise during nucleophilic substitutions at C3/C4 positions, necessitating low-temperature (-20°C) quenching .

Q. What analytical techniques resolve contradictions in spectral data for structurally similar furanones?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., δ 6.2–6.8 ppm for aromatic protons) can arise from solvent polarity or crystallinity. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) distinguish regioisomers. For example, NOE correlations between the 4-chlorophenyl and pyridinyl groups confirm spatial proximity, ruling out alternative regioisomeric configurations .

Q. How does conjugation between the pyridine and furanone rings affect reactivity in nucleophilic addition reactions?

  • Methodological Answer : The electron-deficient pyridine ring (due to Cl and CF₃) polarizes the furanone carbonyl, increasing susceptibility to nucleophiles. DFT calculations show a lowered LUMO energy (-1.8 eV) at the carbonyl carbon, favoring nucleophilic attack. However, steric hindrance from the 4-chlorophenyl group may reduce reaction rates with bulky nucleophiles (e.g., tert-butylamine) .

Q. What computational methods predict the compound’s pharmacokinetic properties, and how reliable are these models?

  • Methodological Answer : Molecular dynamics (MD) simulations and QSAR models estimate logP (3.2–3.7), solubility (≤0.1 mg/mL), and CYP450 inhibition profiles. ADMET predictors like SwissADME highlight high plasma protein binding (~95%) due to aromatic substituents. Validation against in vitro hepatocyte assays (e.g., intrinsic clearance <10 µL/min/mg) is critical, as computational models may overestimate metabolic stability .

Data Contradictions and Resolution

  • Synthetic Yield Discrepancies : Reports of 40–70% yields for analogous compounds may stem from varying purification methods (column chromatography vs. recrystallization) or residual solvents affecting crystallinity.
  • Biological Activity Variability : MIC values for similar furanones range from 2–20 µg/mL, likely due to differences in bacterial strains (e.g., methicillin-resistant vs. susceptible S. aureus) or assay conditions (agar dilution vs. broth microdilution) .

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